molecular formula C15H14N4OS B7773624 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7773624
M. Wt: 298.4 g/mol
InChI Key: OUZJVCKIJDGNKM-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The resulting intermediate is then reacted with a suitable amine or amide to form the quinazolinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The quinazolinone structure may also contribute to its biological activity by interacting with DNA or proteins .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZJVCKIJDGNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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